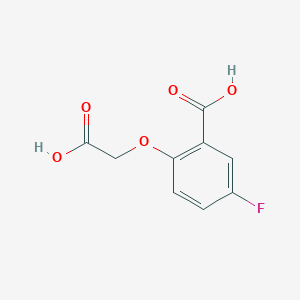

2-(Carboxymethoxy)-5-fluorobenzoic acid

Description

Structural Context and Nomenclature within Benzoic Acid Derivatives

2-(Carboxymethoxy)-5-fluorobenzoic acid, with the chemical formula C9H7FO5, belongs to the extensive family of benzoic acid derivatives. guidechem.com Its systematic IUPAC name is this compound. The structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group at the C1 position, a carboxymethoxy group (-OCH2COOH) at the C2 position, and a fluorine atom at the C5 position.

The presence of these three distinct functional groups—a carboxylic acid, an ether linkage within the carboxymethoxy group, and a halogen—imparts a unique combination of chemical properties to the molecule. The fluorine atom, in particular, can significantly influence the electronic environment of the aromatic ring, affecting its reactivity and the acidity of the carboxylic acid groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60770-24-3 |

| Molecular Formula | C9H7FO5 |

| Molecular Weight | 214.15 g/mol |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases. guidechem.com

Significance of Carboxymethoxyfluorobenzoic Acid Scaffolds in Organic Synthesis Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of carboxymethoxy and fluorinated benzoic acid scaffolds is of considerable interest in organic synthesis. The carboxymethoxy group can act as a versatile handle for further chemical modifications, including esterification and amidation, allowing for the construction of more complex molecular architectures.

The synthesis of related structures, such as 2-(carboxymethyl)-5-methoxybenzoic acid, has been documented, providing potential synthetic pathways that could be adapted for the fluoro-substituted analogue. One such method involves the reaction of a substituted homophthalic acid with acetic anhydride (B1165640). This suggests that a plausible route to this compound could start from a correspondingly substituted precursor.

The fluorine substituent on the benzoic acid ring is a key feature, as fluorinated organic molecules often exhibit unique biological activities. The introduction of fluorine can alter properties such as metabolic stability and binding affinity to biological targets. Therefore, carboxymethoxyfluorobenzoic acid scaffolds are valuable building blocks in the design of novel bioactive compounds.

Overview of Academic Research Trajectories for this compound Derivatives

Academic research involving derivatives of this compound is primarily situated within the fields of medicinal chemistry and materials science. Although direct studies on this specific molecule are limited, the broader categories of fluorinated and carboxymethoxy-substituted benzoic acids are subjects of ongoing investigation.

In medicinal chemistry, benzoic acid derivatives are explored for a wide range of therapeutic applications. For instance, various substituted benzoic acids have been investigated as potential enzyme inhibitors and antibacterial agents. The structural motifs present in this compound suggest its potential as a precursor for the synthesis of compounds with interesting pharmacological profiles.

In the realm of organic synthesis, the development of new methods for the preparation of functionalized aromatic compounds is a continuous effort. The synthesis of complex molecules often relies on the availability of versatile building blocks like this compound. Future research may focus on developing efficient synthetic routes to this compound and exploring its utility in the creation of novel organic materials and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxy)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOKNKUXSAFIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515169 | |

| Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60770-24-3 | |

| Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Carboxymethoxy 5 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. For derivatives of 2-(carboxymethoxy)-5-fluorobenzoic acid, ¹H and ¹³C NMR analyses provide definitive evidence for their structural integrity.

In a typical ¹H NMR spectrum of a derivative, the protons of the aromatic ring appear as distinct multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and carboxymethoxy substituents. The methylene (B1212753) protons of the carboxymethoxy group typically present as a singlet, while the acidic protons of the two carboxyl groups are also observable, often as broad singlets.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The signals for the carbonyl carbons of the carboxylic acid groups are characteristically found in the most downfield region of the spectrum. The aromatic carbons show complex splitting patterns due to C-F coupling.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Derivative of this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.30 - 7.90 (m) | 115.0 - 135.0 |

| OCH₂ | 4.80 (s) | 65.0 |

Note: Data is representative and specific shifts may vary between different derivatives.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound derivatives is characterized by several key absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimers. Two strong bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ether-linked carboxyl group are also prominent, typically appearing between 1680 and 1750 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acids, as well as the C-F stretching, also give rise to characteristic bands in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. Using techniques such as electrospray ionization (ESI), the mass of the molecular ion ([M-H]⁻ or [M+H]⁺) can be measured with high accuracy, confirming the chemical formula.

Table 2: Key IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1680-1750 | Strong |

| C-O (Ether, Acid) | 1200-1300 | Strong |

Single-Crystal and Powder X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. Both single-crystal and powder XRD methods provide critical insights into the molecular geometry and packing of these compounds.

Determination of Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. For derivatives of this compound, SCXRD studies reveal the relative orientation of the carboxymethoxy substituent with respect to the plane of the fluorinated benzene (B151609) ring. The two carboxylic acid groups may adopt different conformations, influenced by the formation of intra- and intermolecular hydrogen bonds. The benzene ring itself is typically planar, with the fluorine and oxygen substituents lying nearly in the same plane.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the material.

A dominant feature in the crystal structures of carboxylic acids is the formation of extensive hydrogen bonding networks. In derivatives of this compound, the carboxylic acid groups are primary hydrogen bond donors and acceptors. A common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their benzoic acid moieties, creating a characteristic R²₂(8) ring motif. The second carboxylic acid group on the carboxymethoxy side chain can also participate in hydrogen bonding, leading to the formation of extended chains or sheets.

Halogen Bonding and Other Non-Covalent Interactions

In the solid-state structures of this compound and its derivatives, halogen bonding and other non-covalent interactions play a crucial role in dictating the supramolecular architecture. The fluorine substituent, along with the carboxylic acid and ether functionalities, provides multiple sites for such interactions, leading to complex and varied crystal packing arrangements. While the specific crystallographic data for this compound is not extensively detailed in the literature, analysis of closely related fluorinated benzoic acid derivatives provides significant insight into the types of interactions that can be anticipated.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the context of fluorinated organic molecules, the fluorine atom is generally a weak halogen bond donor due to its high electronegativity and low polarizability. However, it can participate in halogen bonding, particularly when interacting with a strong Lewis base. More commonly, fluorine atoms are involved in other non-covalent interactions such as hydrogen bonds and other short contacts.

In the crystal structure of a related compound, (5-Chloroquinolin-8-yl)-2-fluorobenzoate, a notable Cl···F halogen bond is observed with a distance of 3.2171(15) Å, which is less than the sum of the van der Waals radii of chlorine and fluorine. mdpi.com This interaction is classified as an unsymmetrical contact type II halogen bond and is significant in directing the crystalline growth. mdpi.com The chlorine atom, being more polarizable, acts as the electrophilic region (σ-hole) donor, interacting with the nucleophilic fluorine atom. mdpi.com

In the case of 2-Amino-5-fluorobenzoic acid, another related compound, the crystal structure reveals the presence of weak N–H···F hydrogen bonds. researchgate.netnih.gov Additionally, short F···F contacts with a distance of 2.763 (2) Å are also observed. researchgate.netnih.gov These interactions, along with conventional O–H···O hydrogen bonds that form inversion dimers, and π–π stacking interactions, collectively stabilize the crystal packing. researchgate.netnih.gov

The following table summarizes key non-covalent interactions observed in compounds structurally related to this compound, providing expected interaction types and their geometric parameters.

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| Halogen Bond (Cl···F) | C-Cl | F-C | 3.2171(15) | mdpi.com |

| Hydrogen Bond (N–H···F) | N-H | F-C | - | researchgate.netnih.gov |

| Short Contact (F···F) | F-C | F-C | 2.763 (2) | researchgate.netnih.gov |

| Hydrogen Bond (O–H···O) | O-H | O=C | - | researchgate.netnih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.5570 (11) | researchgate.netnih.gov |

These examples from related structures underscore the importance of a detailed analysis of non-covalent interactions in understanding the solid-state properties of this compound and its derivatives. The interplay of these various weak forces is a determining factor in their molecular recognition, crystal engineering, and material properties.

Computational Chemistry and Theoretical Investigations of Carboxymethoxyfluorobenzoic Acid Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of molecules like 2-(Carboxymethoxy)-5-fluorobenzoic acid. These calculations are foundational for understanding the molecule's geometry, vibrational modes, and electronic characteristics.

The initial step in the theoretical investigation of this compound involves geometric optimization. This computational process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. For this molecule, key parameters would include the geometries of the phenyl ring, the two carboxylic acid groups, and the ether linkage, as well as the orientation of the carboxymethoxy substituent relative to the fluorinated benzene (B151609) ring.

Following optimization, vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of C=O, C-O, C-H, and O-H bonds, or the bending and torsional motions of the molecular framework. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. The analysis provides a theoretical fingerprint that can be used to interpret experimental spectroscopic data.

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Note: The following data is illustrative of the types of results obtained from DFT calculations and is not from a published study on this specific molecule.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3560 |

| C-H Stretch | Aromatic Ring | 3100 |

| C=O Stretch | Carboxylic Acid | 1750 |

| C=C Stretch | Aromatic Ring | 1600 |

| C-F Stretch | Fluoro Group | 1250 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, or the energy released when an electron is added. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely regions involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative of the types of results obtained from DFT calculations and is not from a published study on this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are highly effective tools for predicting how a molecule will interact with other chemical species.

The MEP map is particularly useful for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the two carboxyl groups and the ether linkage, as well as the fluorine atom.

Regions of Positive Potential (Blue): These areas are electron-poor and represent the probable sites for nucleophilic attack. The most positive potentials are typically found around the acidic hydrogen atoms of the carboxyl groups.

The MEP map also clearly delineates the regions responsible for hydrogen bonding.

Hydrogen Bond Donors: The sites with strong positive potential, specifically the hydrogen atoms of the two -COOH groups, are the hydrogen bond donor sites.

Hydrogen Bond Acceptors: The sites with strong negative potential, primarily the carbonyl oxygen atoms (C=O) and the ether oxygen, are the hydrogen bond acceptor sites.

This detailed mapping of the electrostatic potential allows for a rational prediction of the molecule's non-covalent interactions, which are fundamental to its behavior in biological and chemical systems.

Research Applications of 2 Carboxymethoxy 5 Fluorobenzoic Acid As a Chemical Scaffold

Role as a Building Block in the Design and Synthesis of Complex Organic Molecules

Fluorinated compounds are of significant interest in drug discovery and materials science, with up to 50% of drugs approved by the US FDA in some recent years being organofluorine compounds. nih.gov The synthetic strategy based on using fluorinated building blocks remains a dominant approach in drug discovery. nih.gov Compounds like 2-Amino-5-fluorobenzoic acid are recognized as versatile intermediates in the synthesis of various biologically active molecules. chemimpex.com

The presence of the fluorine atom, along with the carboxylic acid and another functional group (like an amino group), provides multiple reactive sites for chemical modification. This versatility allows chemists to use it as a foundational piece to construct more elaborate molecular architectures. chemimpex.comlifechemicals.com For example, 2-Amino-5-fluorobenzoic acid is a key precursor for synthesizing pharmaceuticals, herbicides, and plant growth regulators. google.com Its unique fluorine substitution enhances reactivity and selectivity, making it a valuable building block in medicinal chemistry for creating anti-inflammatory and analgesic agents. chemimpex.com The ability to incorporate such fluorinated scaffolds opens up opportunities for generating novel molecules, particularly through metal-catalyzed cross-coupling reactions that are pivotal in the production of pharmaceuticals. lifechemicals.com

Investigation of Structure-Activity Relationships (SAR) in the Context of Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The benzoic acid scaffold is a common starting point for these investigations. By systematically modifying the substituents on the phenyl ring, researchers can probe the interactions between a molecule and its biological target, such as an enzyme or receptor.

For instance, in the development of inhibitors for the protein phosphatase Slingshot, which has therapeutic potential against cancers, researchers identified derivatives of para-substituted benzoic acid as effective competitive inhibitors. nih.gov A study on 2-morpholinobenzoic acid derivatives as antiproliferative agents explored how altering substitution patterns on the ring impacted their inhibitory activity against phosphatidylcholine-specific phospholipase C. nih.gov The findings suggested that specific structural features, such as the presence of a morpholinyl nitrogen, were essential for inhibitory action. nih.gov

Table 1: Impact of Structural Modifications on Inhibitory Activity

| Scaffold Base | Target Enzyme | Key Structural Modification | Impact on Activity |

| para-Substituted Benzoic Acid | Slingshot Phosphatase | Addition of a rhodanine scaffold | Identified competitive inhibitors with Ki around 4 μM nih.gov |

| 2-Morpholinobenzoic Acid | PC-PLCBC | Altering ring substitution from 2,5- to 2,4- | 3-fold decrease in inhibition nih.gov |

| 2-Morpholinobenzoic Acid | PC-PLCBC | Replacing morpholine with tetrahydropyran | Full loss of inhibitory activity nih.gov |

Application in Genetic Research Methodologies and Tool Development

Beyond synthesis and medicinal chemistry, fluorinated benzoic acid derivatives have found a niche but critical application in microbial genetics, particularly as tools for genetic manipulation.

A significant application of the related compound, 2-Amino-5-fluorobenzoic acid, is in the counterselection of the TRP1 gene, a commonly used genetic marker in the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Counterselection is a powerful genetic technique that allows researchers to select against cells carrying a specific gene.

In the tryptophan biosynthesis pathway in yeast, 2-Amino-5-fluorobenzoic acid acts as an antimetabolite. chemdad.com It is converted by the cell's metabolic machinery into 5-fluorotryptophan, which is toxic. chemdad.com Yeast cells that have a functional TRP1 gene will perform this conversion and be killed in the presence of 2-Amino-5-fluorobenzoic acid. Conversely, cells that have lost the TRP1 gene (tryptophan auxotrophs) cannot process the compound and will survive. chemdad.com This creates a strong selective pressure, enabling researchers to easily isolate mutants or cells that have undergone a desired genetic recombination event leading to the loss of the TRP1 marker. nih.gov

The ability to select for or against a genetic marker is crucial for numerous applications in microbial genetics, including complex plasmid manipulations. nih.gov Plasmids, small circular DNA molecules used to introduce genetic material into cells, are often engineered to carry selectable markers like TRP1.

The counterselection property of 2-Amino-5-fluorobenzoic acid is instrumental in techniques such as "plasmid shuffling." In this method, a researcher might want to replace a plasmid carrying one version of a gene with a different plasmid carrying a mutated version. A yeast strain is used that requires the TRP1 gene for survival (e.g., its own genomic copy is deleted), and this gene is supplied by the initial plasmid. After introducing the second plasmid (which might carry a different selectable marker, but not TRP1), the cells are grown on a medium containing 2-Amino-5-fluorobenzoic acid. Only the cells that have lost the original TRP1-containing plasmid will survive, effectively "shuffling" out the old plasmid and leaving the new one. This ensures that the observed cellular phenotype is due to the new plasmid-borne gene.

Mechanistic Studies of Molecular Interactions in Biological Systems Research Focus

Investigations into Enzyme-Inhibitor Interaction Mechanisms

The precise mechanisms through which small molecules inhibit enzyme function are a major focus of biochemical research. Compounds structurally related to 2-(Carboxymethoxy)-5-fluorobenzoic acid have been explored as inhibitors for a range of enzymes, revealing key details about their interaction, binding, and the structural features that govern their potency and selectivity.

Studies on Mammalian Carboxylesterase Inhibition by Fluorobenzil Analogues

Carboxylesterases (CEs) are a ubiquitous class of enzymes responsible for the hydrolysis and detoxification of numerous xenobiotics, including many therapeutic drugs. nih.govmetabolomics.se The inhibition of these enzymes can modulate the metabolism of co-administered drugs. Research into fluorobenzil analogues has identified them as potent inhibitors of mammalian CEs. nih.govnih.gov

Studies have demonstrated that fluorobenzil analogues effectively inhibit various mammalian CEs, including human intestinal CE (hiCE) and human liver CE1 (hCE1), with inhibition constants (Kᵢ) ranging from the low nanomolar to the low micromolar range. nih.gov For instance, 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione was found to be a particularly potent inhibitor. nih.gov The core 1,2-diphenylethane-1,2-dione (benzil) structure is crucial for this inhibitory activity. researchgate.net While fluorine substitution on the benzene (B151609) rings can generate potent inhibitors, it does not consistently lead to a dramatic increase in inhibitory strength compared to the unsubstituted benzil. nih.gov Analysis of these interactions indicates that the ethane-1,2-dione moiety is essential for the inhibition. researchgate.net

| Compound | hiCE Kᵢ (nM) | hCE1 Kᵢ (nM) | rCE Kᵢ (nM) |

|---|---|---|---|

| Benzil | 15.1 | 45.1 | 103 |

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | 10.4 | 10.8 | 3.3 |

| 1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dione | 2840 | 890 | 240 |

Research into Neuraminidase Inhibition by Fluorobenzoic Acid Derivatives

Influenza virus neuraminidase is a critical enzyme for the replication and propagation of the influenza virus, making it a key target for antiviral drugs. nih.gov It facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues. nih.gov Benzoic acid derivatives have been investigated as potential inhibitors of this enzyme. documentsdelivered.com

The mechanism of inhibition is studied using assays that measure the enzyme's activity. A widely used method is the fluorescence-based neuraminidase inhibition assay, which utilizes the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). nih.gov When neuraminidase cleaves MUNANA, it releases a fluorescent product, 4-methylumbelliferone. nih.gov The effectiveness of an inhibitor is determined by its ability to reduce this fluorescence, quantified as an IC₅₀ value—the concentration of the inhibitor required to reduce 50% of the neuraminidase activity. nih.gov Structure-activity relationship studies on derivatives of commercial neuraminidase inhibitors are a common strategy to develop new and more potent compounds. nih.gov

Exploration of Steroid 5α-Reductase Isozyme Inhibition Mechanisms

Steroid 5α-reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org Three distinct isoenzymes (types 1, 2, and 3) have been identified. nih.gov Because DHT is a key driver in the development of conditions like benign prostatic hyperplasia and androgenic alopecia, inhibiting these isoenzymes is a significant therapeutic strategy. nih.gov

The mechanism of inhibition is complex and involves the binding of the cofactor NADPH to the enzyme, followed by the substrate. nih.govwikipedia.org Inhibitors can be classified as either steroidal or nonsteroidal. nih.gov Mechanistic studies have identified different modes of inhibition:

Competitive with the substrate: The inhibitor binds to the enzyme-NADPH complex (e.g., azasteroids). nih.gov

Competitive with the cofactor and substrate (bisubstrate inhibitors): The inhibitor can bind to the free enzyme. nih.gov

Uncompetitive: The inhibitor binds to the enzyme-NADP⁺ complex after the product has been released (e.g., epristeride). nih.gov

Some inhibitors, like finasteride, are mechanism-based, meaning the enzyme itself catalyzes the formation of a more potent inhibitory molecule. pfsfoundation.org Finasteride is converted into an NADP-dihydrofinasteride adduct that binds with extreme tightness to the enzyme. pfsfoundation.org Dual inhibitors that target multiple isozymes, such as dutasteride (B1684494) (which inhibits types 1 and 2), can achieve a more profound and consistent suppression of DHT compared to single-isozyme inhibitors. nih.govwikipedia.org

| Feature | Type 1 (SRD5A1) | Type 2 (SRD5A2) | Type 3 (SRD5A3) |

|---|---|---|---|

| Optimal pH | 6.0 - 8.5 (Broad) | 5.0 - 5.5 (Narrow) | 6.0 - 8.5 (Broad) |

| Primary Location | Skin, Scalp, Liver | Prostate, Genital Tissues | Ubiquitous |

| Finasteride Inhibition | Weaker | Potent | Inhibits |

| Dutasteride Inhibition | Potent | Potent | Potent |

Studies on Dual COX-2 and 5-LOX Enzyme Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are two key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netnih.gov While selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs (which also inhibit the protective COX-1 isoform), they can lead to an increase in leukotriene production. mdpi.com This occurs because the arachidonic acid that is not metabolized by COX-2 is shunted to the 5-LOX pathway. capes.gov.br

This mechanistic understanding has led to the development of dual COX-2/5-LOX inhibitors. capes.gov.br The rationale is that by blocking both pathways, a broader anti-inflammatory effect can be achieved while avoiding the shunting phenomenon, potentially leading to safer and more effective anti-inflammatory agents. nih.gov This dual inhibition strategy is considered a valuable alternative to traditional NSAIDs and selective COX-2 inhibitors for treating inflammatory diseases. capes.gov.br Various classes of compounds have been developed as dual inhibitors, including those based on flavonoids like baicalin (B1667713) and catechin. nih.gov

Investigation of Carbonic Anhydrase Isoform Inhibition by Carboxylates

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it Humans express 15 different CA isoforms, which are involved in various physiological processes. nih.gov Certain isoforms are therapeutic targets; for example, hCA II is a target for glaucoma, while the transmembrane isoforms hCA IX and XII are associated with tumorigenesis. nih.gov While sulfonamides are the classical CA inhibitors, there is significant interest in non-classical inhibitors, including carboxylates, to achieve better isoform selectivity and avoid sulfa-related allergies. unifi.it

Carboxylate-containing compounds have been shown to inhibit CA isoforms through several distinct mechanisms:

Direct Zinc Binding: The carboxylate group can directly coordinate with the catalytic zinc ion in the active site, displacing the water/hydroxide molecule essential for catalysis. unifi.it

Anchoring to Zinc-Bound Water: Some carboxylates bind by forming a hydrogen bond with the zinc-bound water molecule. unifi.it

Allosteric Inhibition: At least one carboxylate derivative has been found to bind outside the active site, in a manner that blocks the movement of a key proton shuttle residue (His64), thereby inhibiting the enzyme's catalytic cycle. unifi.it

Research has demonstrated that certain carboxylates can be highly selective inhibitors. For example, a series of 2,4-dioxothiazolidinyl acetic acids were found to be ineffective against the cytosolic isoforms hCA I and II but showed submicromolar inhibition of the transmembrane isoform hCA XII, making them highly selective. nih.govtandfonline.com

| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0057 |

| Derivative 3c (4-chloro) | >100 | >100 | 2.4 | 0.30 |

| Derivative 3e (4-bromo) | >100 | >100 | 33.3 | 0.45 |

| Derivative 3f (4-nitro) | >100 | >100 | 1.8 | 0.32 |

Exploration of Molecular Target Modulation and Binding Research

The modulation of molecular targets through precise chemical interactions is a cornerstone of modern pharmacology. This involves designing molecules that not only bind to their intended target but do so with high affinity and selectivity, sometimes through novel mechanisms. Research into covalent drugs, for example, explores how molecules can be designed to form permanent, irreversible bonds with their target proteins, often leading to a long-lasting therapeutic effect. chemikailproteomics.com This approach involves optimizing both the noncovalent recognition of the target and the subsequent chemical reaction that forms the covalent bond. nih.gov

The study of carboxylate inhibitors of carbonic anhydrase provides a clear example of molecular target modulation. The ability of these compounds to achieve isoform-selectivity, such as targeting the tumor-associated hCA XII over the ubiquitous cytosolic isoforms, is a key goal. nih.gov This selectivity arises from subtle differences in the active sites of the isoforms, which can be exploited by the varied scaffolds and chemical properties of the carboxylate inhibitors. unifi.it The development of isoform-specific inhibitors is a critical area of future research for targeting metabolic pathways in cancer with greater precision. nih.gov Furthermore, understanding how metabolites like short-chain fatty acids modulate cellular functions by binding to specific G-protein-coupled receptors highlights the broader importance of carboxylate structures in biological signaling and target modulation. mdpi.com

Studies on Specific Biochemical Pathway Perturbations in Research Models

A thorough review of available research yielded no studies detailing the effects of this compound on biochemical pathways in any research model.

Tryptophan Pathway Research in Yeast Models

Future Research Directions and Emerging Avenues for 2 Carboxymethoxy 5 Fluorobenzoic Acid Research

Novel Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 2-(Carboxymethoxy)-5-fluorobenzoic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional multi-step syntheses of related compounds often involve hazardous reagents and generate significant waste. jetir.org Future research could focus on developing more sustainable synthetic routes.

One promising approach is the direct C-H carboxylation of aromatic compounds using carbon dioxide (CO2), a renewable and non-toxic C1 source. chemistryviews.orgnih.govresearchgate.net Research into catalytic systems, potentially involving transition metals or enzymatic transformations, could enable the direct carboxylation of a suitably substituted fluorophenoxyacetic acid precursor, thus avoiding harsher, traditional methods. chemistryviews.orgnih.gov

Another avenue for green synthesis involves the use of biocatalysis. nih.gov Engineered enzymes could potentially catalyze the specific etherification of 5-fluorosalicylic acid with a glyoxylic acid derivative, or the selective oxidation of a precursor molecule under mild, aqueous conditions. This approach would offer high selectivity and reduce the need for protecting groups and harsh reagents.

Solvent selection is another critical aspect of green synthesis. The exploration of reactions in greener solvents, such as water, supercritical fluids, or biodegradable ionic liquids, could significantly reduce the environmental footprint of the synthesis of this compound. Microwave-assisted organic synthesis is another technique that could be employed to accelerate reaction times and reduce energy consumption. jetir.org

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Direct C-H Carboxylation | Utilization of CO2, atom economy | Development of efficient catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering and screening |

| Green Solvents | Reduced toxicity and waste | Solvent screening and optimization |

| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency | Method development and optimization |

Integration of Advanced Characterization Techniques for Comprehensive Data Acquisition

A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard techniques like NMR and IR spectroscopy are fundamental, the integration of more advanced characterization methods will provide deeper insights into its structure and behavior.

Single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. globalscientificjournal.comeurjchem.com This information is critical for understanding its packing in crystals and for computational modeling.

For studying its behavior in solution, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to study self-association and interactions with other molecules in solution.

Hirshfeld surface analysis, derived from crystallographic data, can offer quantitative insights into the intermolecular interactions that govern the crystal packing, which is crucial for understanding its solid-state properties and potential for polymorphism. globalscientificjournal.comeurjchem.com

| Characterization Technique | Information Gained | Importance |

| Single-Crystal X-ray Diffraction | 3D molecular structure, crystal packing | Fundamental structural understanding |

| Advanced 2D NMR | Unambiguous spectral assignment | Detailed solution-state structure |

| Hirshfeld Surface Analysis | Intermolecular interaction patterns | Insights into solid-state behavior |

| Mass Spectrometry (e.g., HRMS) | Precise molecular weight, fragmentation | Confirmation of identity and purity |

Expansion of Computational Modeling for Predictive Research and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work and accelerating research. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. ucl.ac.uknih.govresearchgate.net

DFT can also be used to predict key chemical descriptors such as pKa, which is vital for understanding its behavior in biological systems. researchgate.netunamur.be Studies on other substituted benzoic acids have shown excellent correlation between calculated parameters and experimental pKa values. researchgate.netunamur.be Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with solvents or biological macromolecules. ucl.ac.uk

Furthermore, computational modeling can be instrumental in materials science applications. For instance, predictions of its ability to form co-crystals or act as a linker in metal-organic frameworks (MOFs) could be explored. The electronic properties derived from computational studies can also help in designing new derivatives with tailored characteristics for applications in electronics or as functional materials. researchgate.net

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Electronic structure, pKa, spectroscopic data | Guiding synthesis and reactivity studies |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding behavior in solution and with biomolecules |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Detailed analysis of electronic structure |

Exploration of Novel Functionalizations and Scaffold Diversification for Research Tools

The structure of this compound, with its two carboxylic acid groups and an aromatic ring, presents multiple opportunities for novel functionalizations. These modifications can lead to a diverse library of compounds for various research applications.

The carboxylic acid moieties can be converted into a wide range of functional groups, including esters, amides, and acid halides. These derivatives could serve as building blocks for the synthesis of more complex molecules, such as polymers or pharmaceutical intermediates. google.com For example, derivatization of phenoxyacetic acids has been a successful strategy in drug discovery. nih.govnih.govmdpi.com

The aromatic ring is also amenable to further substitution reactions. Electrophilic aromatic substitution could introduce additional functional groups, such as nitro or halogen moieties, which can be further manipulated. googleapis.com Palladium-catalyzed cross-coupling reactions could be employed to attach various organic fragments to the aromatic core, significantly diversifying the molecular scaffold. inventivapharma.com

These novel derivatives could be designed as probes for biological systems, ligands for metal catalysts, or monomers for novel polymers with specific properties imparted by the fluorinated carboxymethoxy benzoic acid unit.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Mechanistic Studies

The structural features of this compound suggest potential applications in medicinal chemistry and chemical biology, making interdisciplinary research a particularly promising avenue. The phenoxyacetic acid motif is present in a number of biologically active compounds. jetir.org

Future research could involve the synthesis of derivatives of this compound and their evaluation for various biological activities. For instance, given that some benzoic acid derivatives exhibit anticancer properties, this compound and its analogs could be screened against various cancer cell lines. preprints.org

Collaboration between synthetic chemists and biologists will be crucial for elucidating the mechanism of action of any biologically active derivatives. This could involve identifying protein targets, studying enzyme inhibition kinetics, and conducting cell-based assays. The fluorine atom can also serve as a useful probe in mechanistic studies, for example, in 19F NMR experiments to monitor binding events.

The development of this compound as a potential therapeutic agent or a biological tool would require a concerted effort from experts in organic synthesis, computational chemistry, pharmacology, and molecular biology.

Q & A

Q. What are the recommended methods for synthesizing 2-(Carboxymethoxy)-5-fluorobenzoic acid in a laboratory setting?

A two-step synthesis approach is commonly employed. First, introduce the carboxymethoxy group via nucleophilic substitution using chloroacetic acid derivatives under basic conditions. Second, fluorination at the 5-position can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous dimethylformamide (DMF). Radiochemical purity (RCP) of fluorinated intermediates should be monitored via thin-layer chromatography (TLC) or HPLC, as demonstrated in fluorobenzoic acid synthesis protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended. TLC with silica gel plates and a solvent system of ethyl acetate/hexane (3:7) can verify intermediate steps. Ensure deuterated solvents (e.g., DMSO-d₆) are used for NMR to avoid interference .

Q. What safety precautions are critical during handling and storage?

Store the compound in a tightly sealed container under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the carboxymethoxy group. Use nitrile gloves, flame-retardant lab coats, and fume hoods to mitigate exposure risks. Note that while acute toxicity data are unavailable, structural analogs (e.g., fluorinated benzoic acids) may exhibit irritant properties .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, such as targeting aldose reductase?

this compound derivatives have been co-crystallized with human aldose reductase mutants (e.g., A299G/L300A) to study binding interactions. The carboxymethoxy group facilitates hydrogen bonding with active-site residues, while the fluorine atom enhances metabolic stability. X-ray diffraction (1.25 Å resolution) and molecular docking can validate binding modes .

Q. What experimental strategies address contradictions in reported stability data for fluorinated benzoic acids?

Conflicting stability reports may arise from solvent polarity or trace metal impurities. Conduct accelerated stability studies under controlled conditions (pH 2–12, 40–60°C) using HPLC to monitor degradation products. Chelating agents (e.g., EDTA) can mitigate metal-catalyzed hydrolysis. Compare results with structurally similar compounds (e.g., 5-fluoro-2-hydroxybenzoic acid) to identify trends .

Q. How can researchers optimize reaction yields in large-scale fluorination steps?

Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation at 100°C for 15 minutes with KF/K222 (potassium cryptand) in acetonitrile achieves >95% fluorination efficiency. Monitor reaction progress via ¹⁹F NMR to detect intermediates .

Methodological Considerations

Q. What chromatographic techniques are suitable for isolating this compound from byproducts?

Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid). For small-scale purification, flash chromatography with silica gel and a stepwise ethyl acetate gradient (5–30%) is effective. Validate purity via melting point analysis (expected range: 185–187°C for analogs like 2-chloro-4-fluorobenzoic acid) .

Q. How can researchers address the lack of toxicological data in safety assessments?

Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity. Cross-reference with structurally related compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid), which show low acute toxicity but require precautions against prolonged skin contact .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the fluorine atom?

Fluorine’s high electronegativity and quadrupolar relaxation can cause splitting in ¹H NMR (e.g., coupling constants JH-F ≈ 8–12 Hz). Use deuterated solvents to minimize solvent peaks, and confirm assignments via 2D COSY or HSQC experiments. For ¹⁹F NMR, reference external standards (e.g., CFCl₃ at 0 ppm) .

Q. How to resolve low yields in carboxymethoxy group introduction?

Optimize the base (e.g., NaH instead of K₂CO₃) and solvent (DMF > DMSO) to enhance nucleophilicity. Add catalytic potassium iodide (KI) to facilitate SN2 mechanisms. Monitor reaction progress via IR spectroscopy for carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.